molecular formula C10H9ClF3NO2S B14075193 1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14075193
M. Wt: 299.70 g/mol
InChI Key: FAMSHYDWOBIQCR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the nitration of a chloropropyl-substituted benzene, followed by the introduction of the trifluoromethylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethylthio group can be replaced with other functional groups through reduction reactions.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the chloropropyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield an amino-substituted benzene, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds and products. In biological systems, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    2-Nitro-5-(trifluoromethylthio)benzene:

    1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene: Positional isomer with different chemical behavior.

Uniqueness

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9ClF3NO2S

Molecular Weight

299.70 g/mol

IUPAC Name

2-(3-chloropropyl)-1-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-6-8(18-10(12,13)14)3-4-9(7)15(16)17/h3-4,6H,1-2,5H2

InChI Key

FAMSHYDWOBIQCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCCCl)[N+](=O)[O-]

Origin of Product

United States

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